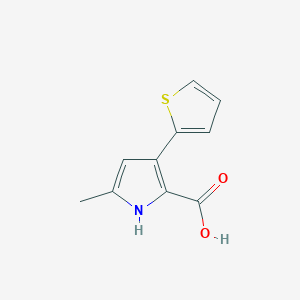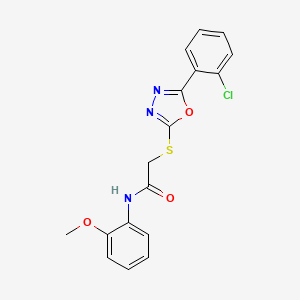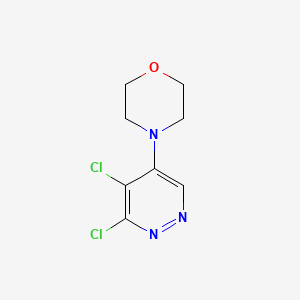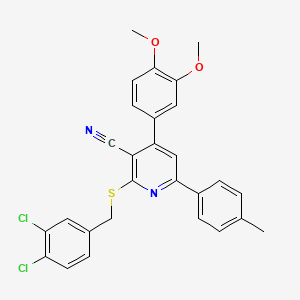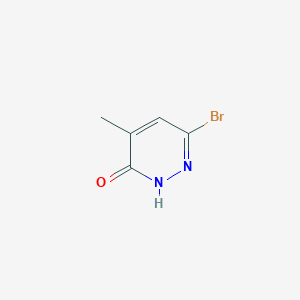
6-Bromo-4-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-methylpyridazin-3(2H)-one is a heterocyclic compound that contains a bromine atom, a methyl group, and a pyridazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methylpyridazin-3(2H)-one typically involves the bromination of 4-methylpyridazin-3(2H)-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance the efficiency and yield of the compound. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyridazinone ring can be reduced to form dihydropyridazinones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or neutral conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 6-substituted pyridazinones with various functional groups.
Oxidation Reactions: Products include 6-bromo-4-formylpyridazin-3(2H)-one or 6-bromo-4-carboxypyridazin-3(2H)-one.
Reduction Reactions: Products include 6-bromo-4-methyl-1,2-dihydropyridazin-3(2H)-one.
Scientific Research Applications
6-Bromo-4-methylpyridazin-3(2H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methylpyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyridazinone ring play crucial roles in binding to these targets, influencing the compound’s pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-6-methylpyridazin-3-amine
- 6-Bromo-3-pyridazinamine
- 4-(Bromomethyl)benzonitrile
Uniqueness
6-Bromo-4-methylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both a bromine atom and a methyl group on the pyridazinone ring allows for diverse chemical modifications and applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C5H5BrN2O |
|---|---|
Molecular Weight |
189.01 g/mol |
IUPAC Name |
3-bromo-5-methyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C5H5BrN2O/c1-3-2-4(6)7-8-5(3)9/h2H,1H3,(H,8,9) |
InChI Key |
FRKQWAHKZJGNFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NNC1=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



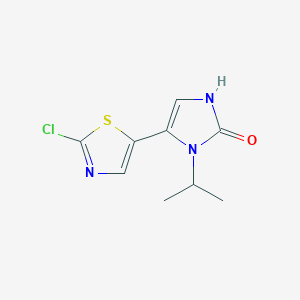
![2-(Aminomethyl)-5-(difluoromethoxy)benzo[d]oxazole](/img/structure/B11773390.png)
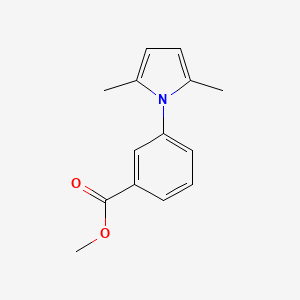
![N-(4-Acetylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11773396.png)
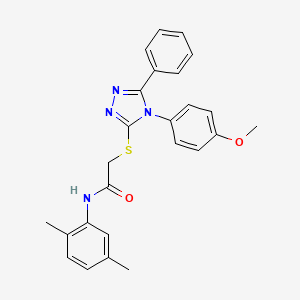

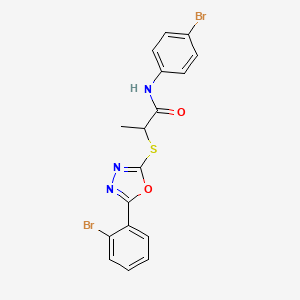

![methyl 2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B11773416.png)
